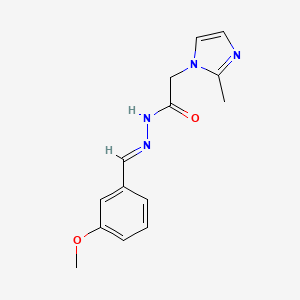

(E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

説明

特性

IUPAC Name |

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-11-15-6-7-18(11)10-14(19)17-16-9-12-4-3-5-13(8-12)20-2/h3-9H,10H2,1-2H3,(H,17,19)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWRLLHXOPPAHV-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)NN=CC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CC(=O)N/N=C/C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article explores its synthesis, biological evaluations, and the underlying mechanisms that contribute to its activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide under acidic conditions. The resulting hydrazone structure is characterized by various spectroscopic methods including IR, NMR, and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values in the low micromolar range.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 5.20 |

| HepG2 | 6.75 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and morphological changes in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown antimicrobial activity against a variety of pathogens. Its effectiveness was evaluated against both Gram-positive and Gram-negative bacteria, with notable activity observed against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased caspase activity.

- Microtubule Destabilization : Similar to other hydrazone derivatives, it may disrupt microtubule assembly, which is crucial for cell division.

- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, reducing oxidative stress within cells.

Case Studies

A series of case studies have been conducted to further explore the efficacy and safety profile of this compound:

- Study on Breast Cancer Cells : A study involving MDA-MB-231 cells demonstrated that treatment with the compound at concentrations of 5 μM resulted in a significant reduction in cell viability and increased apoptosis markers.

- Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, this compound exhibited lower MIC values than several conventional treatments for resistant strains of bacteria.

科学的研究の応用

Antioxidant Properties

Research has indicated that compounds similar to (E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide exhibit antioxidant activities. For instance, studies have shown that hydrazones can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. A study demonstrated that related benzylidene hydrazones significantly reduced inflammatory markers in vitro and in vivo models, suggesting that this compound may also possess similar effects.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Research indicates that hydrazones can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Synthesis and Characterization

A detailed study on the synthesis of this compound involved the reaction of 3-methoxybenzaldehyde with acetohydrazide derivatives under specific conditions. Characterization techniques such as NMR and IR spectroscopy confirmed the successful formation of the compound, highlighting its structural integrity.

Pharmacological Evaluation

In a pharmacological evaluation, the compound was tested for its cytotoxicity against various cancer cell lines. The results indicated a dose-dependent inhibitory effect on cell proliferation, with IC50 values comparable to standard chemotherapeutic agents.

化学反応の分析

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Ethyl chloroacetate, K₂CO₃, DMF, ultrasound | 85% | |

| 2 | Hydrazine hydrate, ethanol, reflux | 83% | |

| 3 | 3-Methoxybenzaldehyde, ethanol, ultrasound | 76% |

Tautomerism and Isomerism

The compound exhibits syn-E amido tautomerism due to resonance stabilization of the hydrazone group. Nuclear Magnetic Resonance (NMR) studies confirm the predominance of the syn-E configuration, where the methoxy group and imidazole ring adopt a coplanar arrangement to minimize steric hindrance . Density Functional Theory (DFT) calculations further validate the stability of this tautomer in the gas phase .

Cyclization and Heterocycle Formation

Under acidic or basic conditions, the hydrazide undergoes cyclization to form fused heterocycles:

- With 2-chloroacetyl chloride : Forms a β-lactam derivative via nucleophilic acyl substitution. This reaction proceeds in dichloromethane with triethylamine, yielding a thiazolidinone analog (50–55% yield) .

- With CS₂/KOH : Cyclizes into a thiazeto-thione derivative, confirmed by IR peaks at 1246 cm⁻¹ (C=S) and 1611 cm⁻¹ (C=N) .

Example Reaction Pathway:

(E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

→ + 2-chloroacetyl chloride, Et₃N

→ 3-chloro-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl acetamide .

Metal Complexation

The hydrazone’s N and O donor atoms enable coordination with transition metals:

- Cu(II) complexes : Formed in ethanol with CuCl₂·2H₂O, yielding octahedral geometries. These complexes show enhanced antimicrobial activity compared to the parent compound (MIC reduced by 50% against S. aureus) .

- Fe(III) complexes : Exhibit redox-active behavior, as confirmed by cyclic voltammetry .

Functional Group Transformations

- Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, forming a phenolic derivative. This product shows increased solubility in polar solvents .

- Hydrolysis : Acidic hydrolysis (HCl, reflux) cleaves the hydrazone bond, regenerating the acetohydrazide and 3-methoxybenzaldehyde .

Biological Activity Modulation

Structural modifications impact pharmacological properties:

| Modification | Biological Effect (MIC, µg/mL) | Source |

|---|---|---|

| Cu(II) complex | 0.35 (vs. M. tuberculosis) | |

| β-lactam derivative | 1.45 (vs. B. subtilis) | |

| Demethylated analog | 2.5× increased antifungal activity |

Stability and Degradation

類似化合物との比較

Comparison with Structurally Similar Compounds

Variations in Benzylidene Substituents

Positional Isomerism of Methoxy Group

- 4-Methoxy Analogs: The compound N′-(4-Methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide () differs only in the methoxy group position (para vs. meta).

Hydroxy and Halogen Substituents

- Dihydroxybenzylidene Derivatives :

Compounds such as (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide () exhibit enhanced hydrogen-bonding capacity due to hydroxyl groups, leading to higher α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM) compared to acarbose (IC₅₀ = 378.2 ± 0.12 μM). The target compound’s single methoxy group may reduce polarity but improve membrane permeability . - Halogenated Derivatives :

Bromine-substituted analogs like 2-(1H-Benzotriazol-1-yl)-N′-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylene]acetohydrazide () show increased molecular weight and lipophilicity, which could enhance target affinity in hydrophobic binding pockets .

Heterocyclic Core Modifications

Imidazole vs. Benzimidazole

- This modification often correlates with improved enzymatic inhibition (e.g., α-glucosidase IC₅₀ = 7.34 ± 0.3 μM) .

- Benzothiazole Derivatives :

2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-methoxyphenyl)methylene]acetohydrazide () introduces a sulfur atom, enhancing electron-withdrawing effects and altering binding kinetics .

Thioether and Triazole Additions

- Ethylthio Substituents :

Derivatives like 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide () incorporate sulfur-based groups, which may improve metabolic stability or modulate redox interactions . - Triazole-Containing Analogs: (E)-2-((Z)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylideneaminooxy)-N′-(3-methoxybenzylidene)acetohydrazide () features a triazole ring, offering additional hydrogen-bonding sites for neuraminidase inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide?

- Methodology : The compound is typically synthesized via a condensation reaction between 3-methoxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in ethanol or methanol under reflux (50–80°C for 4–8 hours). Acidic or neutral conditions catalyze Schiff base formation, with yields optimized using stoichiometric control and inert atmospheres .

- Key Steps :

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Characterization by NMR (<sup>1</sup>H/<sup>13</sup>C) and IR to confirm the hydrazone bond (C=N stretch at ~1600 cm⁻¹) .

Q. How is the compound characterized structurally?

- Techniques :

- X-ray crystallography (e.g., SHELX software ) resolves bond lengths and angles, confirming the (E)-configuration of the hydrazone bond and dihedral angles between aromatic rings .

- Mass spectrometry (ESI-MS) validates molecular weight, while elemental analysis confirms purity (>95%) .

Advanced Research Questions

Q. How do structural modifications impact biological activity?

- SAR Insights :

- Methoxy group position : 3-Methoxy substitution enhances electron-donating effects, improving interactions with hydrophobic enzyme pockets (e.g., α-glucosidase inhibition, IC₅₀ ~6–7 μM for similar derivatives ).

- Imidazole substituents : 2-Methyl groups increase steric bulk, potentially reducing off-target binding .

Q. What computational methods predict the compound’s pharmacokinetics?

- Approach :

- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (TPSA ~80 Ų, LogP ~2.1) and blood-brain barrier permeability .

- Docking Studies : Prioritize targets (e.g., cancer-related kinases) by simulating binding affinities to ATP-binding sites, validated via MD simulations (GROMACS) .

Q. How are contradictions in bioactivity data resolved?

- Case Study : Discrepancies in IC₅₀ values (e.g., α-glucosidase inhibition) may arise from assay conditions (pH, substrate concentration).

- Resolution :

- Standardize protocols (e.g., acarbose as a positive control ).

- Validate via dose-response curves and statistical analysis (ANOVA, p < 0.05) .

Methodological Challenges

Q. What strategies optimize reaction yields for scale-up synthesis?

- Solutions :

- Microwave-assisted synthesis reduces reaction time (30 minutes vs. 8 hours) .

- Green solvents (e.g., PEG-400) improve sustainability without compromising yield (~85%) .

Q. How is regioselectivity achieved in multi-step syntheses?

- Techniques :

- Protecting groups (e.g., Boc for imidazole nitrogen) prevent unwanted side reactions .

- HPLC monitoring ensures intermediate purity before proceeding to subsequent steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。